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Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive
analytical characterization of 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1), a
halogenated pyrazine derivative.[1][2][3] Such heterocyclic compounds are pivotal building
blocks in medicinal chemistry and materials science, making their unambiguous identification
and purity assessment critical for research and development.[4][5][6][7] This guide details a
multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass
Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance
Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and
drug development professionals, emphasizing not only the procedural steps but also the
scientific rationale behind the selection of specific methods and parameters. A key focus is
placed on elucidating the structural features and addressing the potential for keto-enol
tautomerism inherent to 2-hydroxypyrazine systems.

Introduction and Physicochemical Overview

5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazine, a class of nitrogen-containing
heterocyclic compounds with significant applications in pharmacology and flavor chemistry.[6]
The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrazine core
imparts specific chemical reactivity and makes it a versatile intermediate for further synthetic
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modifications.[8] Accurate characterization is the bedrock of its application, ensuring identity,
purity, and consistency in downstream processes.

A critical consideration for this molecule is its existence in tautomeric forms: the aromatic
alcohol (pyrazin-2-ol) and the non-aromatic amide (pyrazin-2-one). The analytical approach
must be capable of distinguishing or accounting for this equilibrium.

Table 1: Physicochemical Properties of 5-Bromo-3-methylpyrazin-2-ol

Property Value Source

5-bromo-3-methyl-1H-pyrazin-

IUPAC Name [1]
2-one
CAS Number 100047-56-1 [1]
Molecular Formula CsHsBrN20 [1]
Molecular Weight 189.01 g/mol Calculated
Canonical SMILES CC1=NC(Br)=CN=C10 [1]
RNHAEGVBHQSLFS-
InChl Key [1]

UHFFFAOYSA-N

Appearance Expected to be a solid General Knowledge

Structural Elucidation: A Spectroscopic Triad

The primary objective is to confirm the covalent structure of the molecule. A combination of
NMR, MS, and FTIR provides orthogonal and confirmatory data to establish its identity
unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic
connectivity of an organic molecule. *H NMR confirms the number and environment of protons,
while 13C NMR provides information about the carbon skeleton. The choice of solvent is critical;
deuterated dimethyl sulfoxide (DMSO-dse) is recommended as it is capable of dissolving a wide
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range of organic compounds and, importantly, allows for the observation of exchangeable
protons (from the -OH or -NH group), which would be lost in solvents like D20.

Protocol: *H and 3C NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of
DMSO-ds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire data over a spectral width of 0-12 ppm.
o Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve
sensitivity.

e 13C NMR Acquisition:
o Acquire data over a spectral width of 0-200 ppm.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

Expected Spectral Data & Interpretation:
e 'H NMR:
o ~2.3 ppm (singlet, 3H): Corresponds to the methyl (-CHs) protons.
o ~7.5-8.0 ppm (singlet, 1H): Represents the lone proton on the pyrazine ring.

o ~11-12 ppm (broad singlet, 1H): This is the exchangeable proton. Its chemical shift can
help infer the dominant tautomer; a shift in this region is characteristic of an N-H proton in
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the pyrazin-2-one form.

e 13C NMR: Five distinct carbon signals are expected. The chemical shifts will be influenced by
the electronegative bromine, nitrogen, and oxygen atoms. The presence of a signal >160
ppm would strongly suggest a carbonyl carbon (C=0), confirming the pyrazin-2-one tautomer
as the dominant form in solution.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound, serving as a
primary confirmation of its elemental formula. For 5-Bromo-3-methylpyrazin-2-ol, MS is
particularly definitive due to the natural isotopic abundance of bromine. Bromine exists as two
stable isotopes, 7°Br (~50.7%) and 8Br (~49.3%), which are separated by 2 mass units.[9] This
results in a characteristic "doublet” or "M/M+2" peak pattern for any fragment containing a
bromine atom, providing an unmistakable signature.[9][10]

Protocol: Electrospray lonization - Time of Flight (ESI-TOF) MS

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

¢ Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or
Orbitrap analyzer for accurate mass measurement.

¢ Acquisition Parameters:

o lonization Mode: Positive Electrospray lonization (ESI+) is typically effective for nitrogen-
containing heterocycles, which are readily protonated.

o Mass Range: Scan from m/z 50 to 500.
o Data Analysis: Look for the protonated molecular ion [M+H]*.
Expected Spectral Data & Interpretation:

The mass spectrum should exhibit a pair of peaks of nearly equal intensity, separated by 2 m/z
units, corresponding to the [M+H]* ion.
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Table 2: Expected Molecular lon Peaks for CsHsBrN20

Isotope Expected Relative
lon o Calculated m/z ]
Combination Intensity
[M+H]* CsHe’°BrN20* 188.9718 ~100%
[M+2+H]* CsHe®1BrN20+ 190.9698 ~98%

The observation of this isotopic pattern with accurate mass measurements confirming the
elemental formula provides exceptionally strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
[12][13][14] For this compound, FTIR is invaluable for probing the keto-enol tautomerism. The
presence of a strong C=0 stretch would confirm the pyrazin-2-one form, while a distinct O-H
stretch would indicate the pyrazin-2-ol form.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
No further preparation is needed.

 Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
e Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over the range of 4000-500 cm™—1.

o Co-add 16-32 scans to obtain a high-quality spectrum.
Expected Spectral Data & Interpretation:

Table 3: Key FTIR Absorption Bands and Their Interpretation
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Wavenumber (cm~?)

Vibration Type

Interpretation

3200-2800

N-H Stretch (amide)

A broad band in this region
indicates the presence of the

pyrazin-2-one tautomer.

3500-3200

O-H Stretch (alcohol)

A sharp to broad peak here
would suggest the pyrazin-2-ol
form. Its absence or weakness

points to the keto form.

~1650

C=0 Stretch (amide)

A strong, sharp absorption
band is a definitive marker for

the pyrazin-2-one tautomer.

1600-1450

C=C & C=N Stretches

Aromatic and heteroaromatic

ring vibrations.[15]

~2950

C-H Stretch

Aliphatic C-H from the methyl
group.

~3100

C-H Stretch

Aromatic C-H from the ring

proton.

<700

C-Br Stretch

Typically found in the

fingerprint region.

The combined data from these three spectroscopic techniques should provide an unambiguous
structural assignment.

Purity Assessment and Quantification

Once the structure is confirmed, its purity must be determined. HPLC is the industry-standard
technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[16]
[17]

Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
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Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar
stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute
earlier, while less polar compounds are retained longer. By monitoring the eluent with a UV
detector, impurities can be separated from the main compound and quantified based on their
relative peak areas.

HPLC Analysis Data Processing

Isocratic or Gradient Elution UV Detection Calculate Purity
[ (C18 Column) ]—» (e.g., 254 nm) Enlegrate ChromatogramH (% Area) Generate Report

Prepare Sample
(1 mg/mL in Diluent)

Inject Sample

Sample & Mobile Phase Preparation
L (e.g., 5 uL)

Click to download full resolution via product page
Caption: Workflow for HPLC purity analysis.
Protocol: HPLC Purity Determination
e Mobile Phase Preparation:
o Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
o Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
o Degas both phases by sonication or vacuum filtration.

o Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture
of ACN/water (or a suitable diluent).

o Chromatographic Conditions:

Table 4: Recommended HPLC Method Parameters
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Parameter

Recommended Setting

Rationale

Column

C18, 4.6 x 150 mm, 5 pm

Standard reverse-phase
column offering good

resolution for small molecules.

Mobile Phase

Gradient: 5% B to 95% B over

15 min

A gradient ensures that
impurities with a wide range of
polarities are eluted and
detected.

Flow Rate

1.0 mL/min

Standard analytical flow rate

for a 4.6 mm ID column.

Column Temp.

30 °C

Controlled temperature
ensures reproducible retention

times.

Detection

UV at 254 nm

Aromatic and conjugated
systems typically absorb

strongly at this wavelength.

Injection Vol.

A small volume prevents peak
distortion and column

overloading.

o Data Analysis:

o Integrate all peaks in the chromatogram.

o Calculate the purity by dividing the peak area of the main compound by the total area of all

peaks and multiplying by 100.

o The Limit of Quantification (LOQ) and Limit of Detection (LOD) should be established
during formal method validation.

Summary and Concluding Remarks

The comprehensive characterization of 5-Bromo-3-methylpyrazin-2-ol requires an integrated

analytical strategy. The described triad of spectroscopic methods—NMR for structural
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connectivity, MS for molecular weight and isotopic confirmation, and FTIR for functional group
analysis—provides a robust and definitive identification of the molecule. This structural
confirmation is complemented by RP-HPLC, which serves as the gold standard for assessing
purity. Together, these methods form a self-validating system that ensures the quality and
identity of the material, which is paramount for its successful application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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